3-Aminocyclobutanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

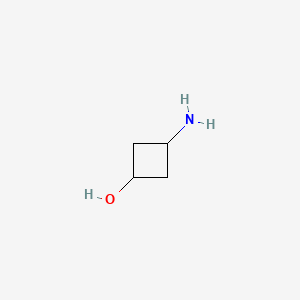

3-Aminocyclobutanol: is an organic compound with the molecular formula C4H9NO It is a cyclobutane derivative with an amino group attached to the third carbon and a hydroxyl group attached to the first carbon

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminocyclobutanol can be achieved through several methods. One common approach involves the reduction of 3-Aminocyclobutanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-Aminocyclobutanone. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under high pressure and temperature to achieve the desired reduction .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminocyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-Aminocyclobutanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form cyclobutanamine using strong reducing agents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: 3-Aminocyclobutanone.

Reduction: Cyclobutanamine.

Substitution: Various substituted cyclobutanol derivatives depending on the substituent used.

Aplicaciones Científicas De Investigación

Chemistry

3-Aminocyclobutanol serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Molecules : Utilized in the construction of various organic compounds, particularly in asymmetric synthesis where it acts as a chiral auxiliary.

- Reactivity : The compound can undergo oxidation to yield 3-Aminocyclobutanone or reduction to produce cyclobutanamine, facilitating further chemical transformations.

Biology

In biological research, this compound is investigated for its interactions with biological systems:

- Enzyme Mechanisms : It is employed to study enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways.

- Biological Activity : Ongoing research aims to evaluate its potential biological activities, which may lead to novel therapeutic agents.

Medicine

The medicinal applications of this compound are noteworthy:

- Pharmaceutical Intermediate : It is considered a valuable intermediate in the synthesis of pharmaceuticals and bioactive molecules.

- Drug Development : Research is focused on its role in developing new drugs, particularly those targeting specific enzymes or receptors involved in disease processes.

Industry

In industrial contexts, this compound finds utility in:

- Production of Specialty Chemicals : The compound is used in manufacturing specialty chemicals that exhibit unique properties beneficial for various applications.

- Material Science : Its characteristics make it suitable for developing advanced materials with tailored functionalities.

Data Table: Applications Overview

| Application Area | Specific Uses | Potential Impact |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables the creation of complex molecules |

| Biology | Study of enzyme mechanisms | Enhances understanding of biochemical pathways |

| Medicine | Intermediate in drug synthesis | Aids in the development of new therapeutics |

| Industry | Production of specialty chemicals | Facilitates innovation in material science |

Case Study 1: Synthesis of Novel Anticancer Agents

Researchers have explored the use of this compound as an intermediate in synthesizing novel anticancer agents. The study demonstrated that derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This finding highlights its potential for developing targeted cancer therapies.

Case Study 2: Mechanistic Studies on Enzyme Inhibition

In a study examining enzyme inhibition, this compound was used to probe the active sites of specific enzymes. The results indicated that modifications to the amino group significantly affected binding affinity and inhibitory potency. This research contributes to understanding how structural variations influence enzyme activity and opens avenues for designing more effective inhibitors.

Case Study 3: Development of Chiral Catalysts

A recent investigation focused on utilizing this compound as a chiral auxiliary in asymmetric synthesis reactions. The results showed enhanced enantioselectivity compared to traditional auxiliaries, suggesting that this compound could improve the efficiency and selectivity of synthesizing chiral compounds in pharmaceutical applications.

Mecanismo De Acción

The mechanism of action of 3-Aminocyclobutanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparación Con Compuestos Similares

3-Aminocyclopentanol: Similar structure but with a five-membered ring.

3-Aminocyclohexanol: Similar structure but with a six-membered ring.

Cyclobutanol: Lacks the amino group.

Uniqueness: 3-Aminocyclobutanol is unique due to its four-membered ring structure, which imparts strain and reactivity not seen in larger ring systems. This makes it a valuable intermediate in organic synthesis and a subject of interest in chemical research .

Actividad Biológica

3-Aminocyclobutanol (ACB) is an organic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and applications of this compound, supported by relevant research findings and case studies.

This compound is characterized by the molecular formula C4H9NO. It typically appears as a crystalline solid, soluble in water and various organic solvents. The synthesis of this compound generally involves the reaction of cyclobutanone with ammonia or an amine under acidic conditions, which can yield different derivatives depending on the reagents and conditions used.

The biological activity of this compound primarily revolves around its interactions with various biological targets. It is known to influence enzyme mechanisms through hydrogen bonding and electrostatic interactions, potentially modulating the activity of enzymes and receptors. This makes it valuable in biochemical studies related to protein-ligand interactions.

Targeting E3 Ubiquitin Ligases

One of the notable applications of this compound derivatives, particularly (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol, is their role as ligands for E3 ubiquitin ligases. These compounds facilitate the targeted degradation of specific proteins, which is crucial for regulating cellular processes such as cell cycle progression, apoptosis, and signal transduction. The compound has been shown to effectively engage with the VHL E3 ligase complex, enabling selective degradation of proteins involved in cancer and other pathologies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Study 1: PROTAC Development

In a study focusing on PROTAC (Proteolysis Targeting Chimeras) technology, (S,R,S)-AHPC-Boc-trans-3-aminocyclobutanol was utilized to create a compound that selectively targets VHL E3 ligase. This approach demonstrated significant potential in degrading oncogenic proteins, thereby providing a novel therapeutic strategy against various cancers. The study highlighted the importance of structural components in enhancing binding affinity and specificity towards target proteins .

Case Study 2: Enzyme Mechanism Exploration

Research involving this compound has also explored its role in enzyme mechanisms. For instance, it was observed that ACB derivatives could modulate enzyme activities by forming stable complexes with active sites, influencing catalytic efficiency. This property was particularly noted in studies examining metabolic pathways relevant to cancer cell survival .

Propiedades

IUPAC Name |

3-aminocyclobutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-4(6)2-3/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUZCHOYSPEHES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.